(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
Description
The compound "(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate" is a benzofuran derivative characterized by a conjugated system involving a (2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene substituent and a 4-fluorobenzenesulfonate ester group. The Z-configuration at the benzofuran-propenylidene junction and the E-configuration of the propenylidene moiety are critical to its stereoelectronic properties. Structural studies using tools like SHELXL and ORTEP-3 have been pivotal in resolving its crystallographic parameters, including bond angles and torsional conformations .
Properties
Molecular Formula |
C24H17FO6S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C24H17FO6S/c1-29-21-7-3-2-5-16(21)6-4-8-22-24(26)20-14-11-18(15-23(20)30-22)31-32(27,28)19-12-9-17(25)10-13-19/h2-15H,1H3/b6-4+,22-8- |
InChI Key |
YEYLQSTZVNHLEA-WDJNEDGGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step often involves a Wittig reaction or a similar olefination process to introduce the methoxyphenyl group.
Attachment of the Fluorobenzenesulfonate Moiety: This is usually done through a sulfonation reaction using 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The methoxy and fluorobenzenesulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences:
Electronic Effects : The 4-fluorobenzenesulfonate group in the target compound provides stronger electron-withdrawing character compared to trimethoxybenzoate or cinnamate esters, which may enhance electrophilic reactivity .
Solubility : Sulfonate derivatives (target compound and methanesulfonate analogue) exhibit higher aqueous solubility than benzoate or cinnamate esters due to ionic character .
Biological Interactions: The cinnamate derivative’s aromatic propenoate group may facilitate binding to hydrophobic protein pockets, whereas the 4-fluorobenzenesulfonate could engage in stronger hydrogen-bonding networks .
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (based on binary fingerprints), the target compound shows moderate similarity (~0.65–0.75) to its trimethoxybenzoate and cinnamate analogues, primarily due to shared benzofuran and propenylidene motifs. Lower similarity (~0.45–0.55) is observed with methanesulfonate derivatives, reflecting divergent functional groups .
Crystallographic and Hydrogen-Bonding Patterns
Crystallographic studies (via SHELXL) reveal that the 4-fluorobenzenesulfonate group forms robust hydrogen bonds with adjacent molecules (e.g., S=O···H–O interactions), whereas trimethoxybenzoate analogues rely on weaker C–H···O contacts. The cinnamate derivative exhibits π-stacking between aromatic rings, absent in the sulfonate-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
